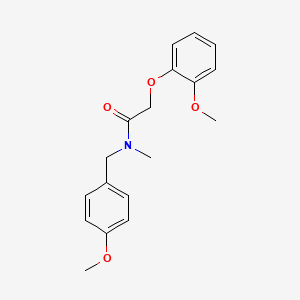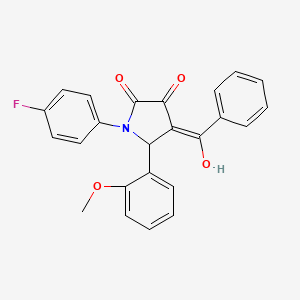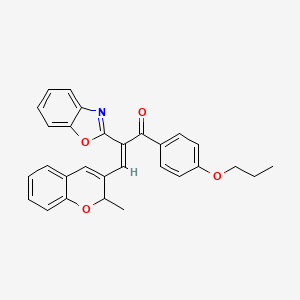
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide, also known as MBMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. For example, studies have shown that this compound can reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. This compound has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide for lab experiments is its relatively low toxicity. Studies have shown that this compound has a low toxicity profile, which makes it a safer alternative to other compounds that are commonly used in research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of future directions for research on N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide. One area of research that is currently being explored is the development of new cancer therapies based on this compound. Researchers are also investigating the potential of this compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, there is ongoing research into the mechanism of action of this compound, which could help to identify new therapeutic targets for the development of new treatments.
合成方法
The synthesis of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide involves the reaction of 4-methoxybenzylamine with 2-(2-methoxyphenoxy) acetyl chloride in the presence of triethylamine. The resulting product is then treated with methyl iodide to yield this compound as a white solid. The yield of this reaction is typically around 50%.
科学研究应用
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes this compound a potential candidate for the development of new cancer therapies.
Another area of research where this compound has shown promise is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can protect neurons from oxidative stress and prevent the accumulation of toxic proteins in the brain. This suggests that this compound could be used to develop new treatments for these diseases.
属性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19(12-14-8-10-15(21-2)11-9-14)18(20)13-23-17-7-5-4-6-16(17)22-3/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDDGUCWAHKXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}benzoate](/img/structure/B5498854.png)
![isopropyl 4-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5498858.png)
![N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea](/img/structure/B5498864.png)
![N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5498868.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5498871.png)
![N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5498877.png)
![N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5498885.png)
![N-(1-{[(3-methoxyphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B5498890.png)
![2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5498893.png)

![2-[(2,4-dichlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5498913.png)

![6-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethyl-N-methylnicotinamide](/img/structure/B5498927.png)
![2,4-dichloro-3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B5498939.png)